
2-(Aminomethyl)-3-bromoaniline
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Overview
Description
2-(Aminomethyl)-3-bromoaniline is a brominated aromatic amine featuring an aminomethyl (-CH₂NH₂) substituent at the 2-position and a bromine atom at the 3-position of the aniline ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines the electron-withdrawing bromine atom and the electron-donating aminomethyl group, creating unique reactivity suitable for cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic systems (e.g., benzimidazoles or pyrimidines) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-bromoaniline typically involves the bromination of 2-(Aminomethyl)aniline. This can be achieved through the following steps:
Starting Material: 2-(Aminomethyl)aniline.
Bromination: The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and avoid over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-3-bromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidized derivatives of the amino group.
Coupling Products: Biaryl compounds when used in coupling reactions.
Scientific Research Applications
2-(Aminomethyl)-3-bromoaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its functional groups.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-bromoaniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are selected for comparison due to their structural or functional similarities to 2-(Aminomethyl)-3-bromoaniline:
3-Bromoaniline
- Structure : Bromine at 3-position, amine at 1-position.
- Key Differences: Lacks the aminomethyl group at position 2, reducing its capacity for secondary functionalization.
- Applications: Widely used in Suzuki-Miyaura couplings and as a precursor for dyes and pharmaceuticals. Lower polarity compared to this compound due to fewer hydrogen-bonding sites .
- Reactivity: Bromine acts as a leaving group in nucleophilic aromatic substitution (NAS), but the absence of the aminomethyl group limits its use in Mannich reactions or imine formation.
3-Bromo-2-methylaniline (CAS 530018)
- Structure : Bromine at 3-position, methyl group at 2-position, amine at 1-position.
- Key Differences: Methyl group is less reactive than aminomethyl, making it less suitable for reactions requiring nucleophilic amines.
- Physical Properties: Higher hydrophobicity compared to this compound due to the non-polar methyl group .
- Applications : Primarily used in agrochemical synthesis, where steric hindrance from the methyl group is advantageous.
3-Bromo-2-[(dimethylamino)methyl]aniline (CAS 1097820-03-5)
- Structure: Bromine at 3-position, dimethylaminomethyl (-CH₂N(CH₃)₂) at 2-position.
- Key Differences: The tertiary dimethylamino group reduces hydrogen-bonding capacity and solubility in polar solvents compared to the primary aminomethyl group in this compound.
- Applications : Used in materials science and as a ligand in coordination chemistry due to its electron-rich tertiary amine .
3-Amino-2-bromophenol (CAS 100367-36-0)
- Structure : Bromine at 2-position, amine at 3-position, hydroxyl at 1-position.
- Key Differences: The hydroxyl group introduces acidity (pKa ~10) and enables participation in hydrogen bonding and oxidation reactions, unlike the non-acidic aminomethyl group in this compound.
- Reactivity: Forms stable Schiff bases with aldehydes, a property less pronounced in this compound due to steric hindrance .
Data Table: Comparative Properties
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-(aminomethyl)-3-bromoaniline |
InChI |
InChI=1S/C7H9BrN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 |
InChI Key |
GALMHWSXJAMIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CN)N |
Origin of Product |
United States |
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